molecular formula C16H18F3N3O2S B2733027 N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396803-17-0

N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2733027
CAS RN: 1396803-17-0
M. Wt: 373.39
InChI Key: TUMHPLMCRVYWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Compounds containing benzothiazole and azetidine moieties have been identified as promising chemotypes for the development of new antimicrobial and antitubercular agents. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have emerged as new anti-mycobacterial chemotypes with significant activity against the Mycobacterium tuberculosis H37Rv strain. Several derivatives within this class demonstrated low micromolar anti-mycobacterial potential, showcasing the potential for development into therapeutic agents against tuberculosis (S. Pancholia et al., 2016) source.

Antioxidant and Antiproliferative Effects

Research into benzimidazole/benzothiazole-2-carboxamides has revealed compounds with notable antioxidative and antiproliferative activities. These compounds have been evaluated for their efficacy in vitro against various cancer cell lines, with some demonstrating promising antiproliferative activity alongside significant antioxidant capacity. This suggests a dual-functional approach to cancer therapy, potentially offering a new pathway for the development of anticancer agents (M. Cindrić et al., 2019) source.

Antidiabetic Potential

Derivatives of thiazolidinediones, including those structurally related to benzothiazoles, have been explored for their antihyperglycemic properties. These investigations aim to develop new therapeutic options for the treatment of diabetes mellitus. For example, compounds such as KRP-297, which incorporate thiazolidine-2,4-dione structures, have been identified as potential antidiabetic agents, underscoring the importance of this scaffold in the search for new treatments for diabetes (M. Nomura et al., 1999) source.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-9(8-24-2)20-14(23)10-6-22(7-10)15-21-13-11(16(17,18)19)4-3-5-12(13)25-15/h3-5,9-10H,6-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHPLMCRVYWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

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